molecular formula C25H40N4O5 B049559 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid CAS No. 117056-67-4

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

Cat. No.: B049559
CAS No.: 117056-67-4
M. Wt: 476.6 g/mol
InChI Key: SAAVELCIPHKGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative.
12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.

Scientific Research Applications

Photophysical Behavior Studies

  • The crystal structures of derivatives of 7-nitro-2,1,3-benzoxadiazole have been studied to understand their photophysical behavior. These studies reveal important insights into electron delocalization and structural characteristics of similar compounds (Saha, 2002).

Chromatography and Enantiomeric Separation

  • Enantiomeric separations of D,L-amino acids derivatized with benzofurazan reagents were studied using high-performance liquid chromatography (HPLC). These separations are crucial for understanding interactions with chiral stationary phases and the contributions of specific functional groups (Fukushima et al., 1995).

Kinetics of Amphiphile Transfer

  • Resonance energy transfer studies using NBD-labeled lipids provided insights into the rate of lipid transfer between vesicles. This research contributes to our understanding of membrane dynamics and lipid interactions (Nichols & Pagano, 1982).

Fluorescence Assay for Phospholipid Membrane Asymmetry

  • The development of a method for chemically modifying NBD-labeled lipids in membranes has advanced our ability to study lipid transport and membrane structure, furthering our understanding of membrane asymmetry and dynamics (McIntyre & Sleight, 1991).

Phase Transitions in Langmuir Monolayers

  • Fluorescence microscopy studies of phase transitions in monolayers of stearic acid, including NBD-labeled molecules, have provided detailed insights into film textures and the evolution of film density, enhancing our knowledge of monolayer properties and transitions (Moore et al., 1986).

Synthesis and Characterization of Derivatives

  • Research on the synthesis of various biodegradable derivatives from functionalized fatty acids, involving reactions with amines, has implications for the development of new materials and chemical processes (Singh & Kamboj, 2010).

Colorimetric Detection of Metal Ions

  • The design of colorimetric probes based on ANBD for the detection of metal ions like Hg2+ demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Wang et al., 2013).

Mechanism of Action

Target of Action

The primary target of 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid, also known as 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate or 12-NBDS , is the palmitoylation sites on proteins . Palmitoylation is a post-translational modification that involves the addition of palmitate, a 16-carbon saturated fatty acid, to specific cysteine residues on proteins. This modification plays a crucial role in protein localization, stability, and function .

Mode of Action

12-NBDS acts as a fluorescent analog of palmitoyl-CoA . It interacts with its targets by binding to the palmitoylation sites on proteins, allowing these sites to be fluorescently labeled . This labeling enables the visualization and tracking of protein palmitoylation, providing insights into the dynamics and function of palmitoylated proteins .

Biochemical Pathways

The compound is involved in the palmitoylation pathway . Palmitoylation is a reversible process that modulates the hydrophobicity of proteins, influencing their membrane association, subcellular localization, and interactions with other proteins . By fluorescently labeling palmitoylation sites, 12-NBDS can help elucidate the roles of palmitoylation in various cellular processes and pathways .

Pharmacokinetics

It is expected to be taken up by cells and incorporated into proteins via the action of palmitoyltransferases . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The action of 12-NBDS results in the fluorescent labeling of palmitoylation sites on proteins . This allows for the visualization and study of protein palmitoylation, contributing to our understanding of the roles of this post-translational modification in cellular processes .

Action Environment

The action of 12-NBDS is influenced by the cellular environment. For instance, the efficiency of its uptake and incorporation into proteins can be affected by the expression and activity of palmitoyltransferases . Furthermore, the fluorescence of the 12-NBDS molecule is environment-sensitive, with its fluorescence increasing in nonpolar environments . This property can influence the detection and study of 12-NBDS-labeled proteins .

Properties

IUPAC Name

12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAVELCIPHKGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922270
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117056-67-4
Record name 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 2
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 3
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 4
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 5
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 6
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

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